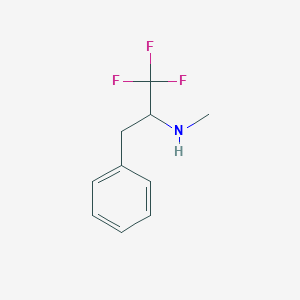![molecular formula C21H20O11 B12863532 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Genistein 8-C-glucoside is a naturally occurring isoflavone glucoside found in various plants, particularly in the flowers of Lupinus luteus. It is a derivative of genistein, an isoflavone known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Genistein 8-C-glucoside has garnered attention for its potential therapeutic applications, especially in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of genistein 8-C-glucoside involves the glycosylation of genistein. One common method is the use of glycosyltransferases, which catalyze the transfer of a glucose moiety to genistein. For instance, glycosyltransferases from Arabidopsis thaliana and Bacillus licheniformis have been used to synthesize various genistein glycosides . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the enzyme glycosyltransferase .
Industrial Production Methods
Industrial production of genistein 8-C-glucoside can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae have been developed to produce genistein and its glycosides, including genistein 8-C-glucoside .
化学反応の分析
Types of Reactions
Genistein 8-C-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
科学的研究の応用
Genistein 8-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: It is studied for its role in plant metabolism and defense mechanisms.
Medicine: It has shown potential as a chemotherapeutic agent, particularly in the treatment of ovarian cancer.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
作用機序
Genistein 8-C-glucoside exerts its effects through several mechanisms:
Mitochondrial Depolarization: It induces mitochondrial membrane depolarization, leading to apoptosis in cancer cells.
Inhibition of Enzymes: It inhibits enzymes involved in cell growth and proliferation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
類似化合物との比較
Genistein 8-C-glucoside is compared with other isoflavone glucosides such as:
Uniqueness
Genistein 8-C-glucoside is unique due to its specific glycosylation at the C-8 position, which may influence its bioavailability and biological activity compared to other isoflavone glucosides .
特性
分子式 |
C21H20O11 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-13-16(27)17(28)18(29)21(31-13)32-19-12(25)5-11(24)14-15(26)10(7-30-20(14)19)8-1-3-9(23)4-2-8/h1-5,7,13,16-18,21-25,27-29H,6H2/t13-,16-,17+,18-,21?/m1/s1 |
InChIキー |
RXUWDKBZZLIASQ-VZDZYFQOSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


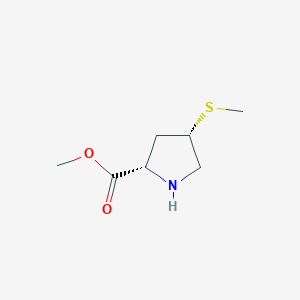

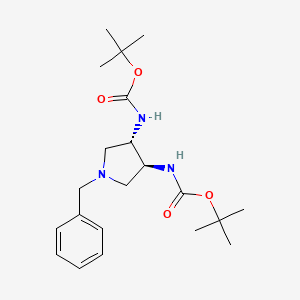
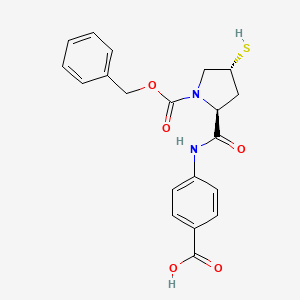
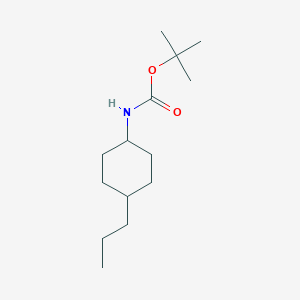
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
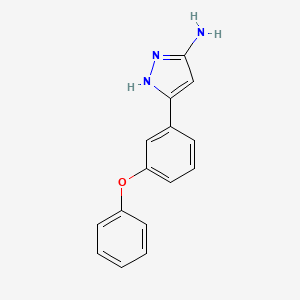
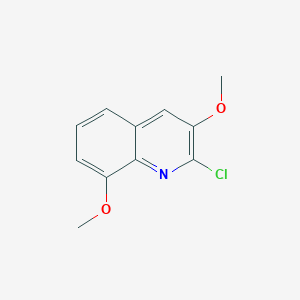
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)
![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)
![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)

![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
